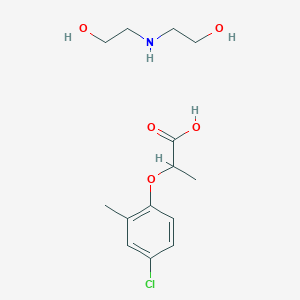
Mecoprop-diolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecoprop-diolamine is a useful research compound. Its molecular formula is C14H22ClNO5 and its molecular weight is 319.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Mecoprop-diolamine is primarily utilized as a herbicide to control broadleaf weeds in various crops and non-crop areas. Its efficacy has been evaluated in several studies:
- Target Weeds : this compound effectively targets species such as dandelions and clover, making it suitable for use in lawns, golf courses, and agricultural fields.
- Application Methods : The compound can be applied using ground spreaders, sprayers, or aerial application techniques, depending on the specific requirements of the area being treated .
Table 1: Efficacy of this compound Against Common Weeds
| Weed Species | Control Efficacy (%) | Application Rate (kg/ha) |
|---|---|---|
| Dandelion | 85 | 1.0 |
| Clover | 90 | 1.5 |
| Thistle | 75 | 2.0 |
Environmental Impact Studies
Research has been conducted to assess the environmental fate and potential risks associated with this compound:
- Bioaccumulation : Studies indicate that mecoprop can bioaccumulate in aquatic organisms, with observed bioconcentration factors suggesting low-level accumulation in edible tissues .
- Toxicity to Non-target Species : Avian studies report an LD50 of approximately 700 mg/kg for bobwhite quail, indicating slight acute toxicity. Further research is needed to evaluate long-term effects on bird populations .
Table 2: Toxicity Levels of this compound
| Test Organism | LD50 (mg/kg) | Observed Effects |
|---|---|---|
| Bobwhite Quail | 700 | Slight acute toxicity |
| Rainbow Trout | >1000 | No significant effects |
Toxicological Research
This compound has been studied for its toxicological effects in both human and animal models:
- Case Studies on Intoxication : A notable case involved a patient who self-poisoned with a mixture containing mecoprop and 2,4-D. The treatment included alkaline diuresis, which significantly increased renal clearance of mecoprop, leading to clinical improvement .
- Chronic Exposure Studies : Long-term studies have shown that exposure to high doses can lead to kidney damage and reproductive effects in laboratory animals .
Table 3: Toxicological Findings from Chronic Exposure Studies
| Study Type | Dose (mg/kg/day) | Observed Effects |
|---|---|---|
| Rat Study | 20 | Kidney damage |
| Rat Study | 125 | Increased intra-uterine deaths |
Regulatory Assessments
Regulatory bodies have conducted assessments to evaluate the safety and efficacy of this compound:
- The European Food Safety Authority (EFSA) has provided extensive reviews on the risk assessment of mecoprop-P (the active form), identifying data gaps regarding long-term toxicity to birds and mammals .
- Ongoing evaluations aim to address concerns about endocrine-disrupting properties and potential risks to non-target organisms .
Propiedades
Número CAS |
1432-14-0 |
|---|---|
Fórmula molecular |
C14H22ClNO5 |
Peso molecular |
319.78 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H11ClO3.C4H11NO2/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;6-3-1-5-2-4-7/h3-5,7H,1-2H3,(H,12,13);5-7H,1-4H2 |
Clave InChI |
CGFQAAGKJZMVNF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)NCCO |
Key on ui other cas no. |
1432-14-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















